

# Toxicology of Stevioside D: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Stevioside D

Cat. No.: B15594418

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## Introduction

**Stevioside D**, a steviol glycoside naturally present in the leaves of the *Stevia rebaudiana* Bertoni plant, is utilized as a high-intensity, low-calorie sweetener. As with any compound intended for human consumption, a thorough toxicological evaluation is imperative to establish its safety profile. This technical guide provides a comprehensive overview of the key toxicology studies conducted on stevioside, with a focus on quantitative data, detailed experimental methodologies, and visual representations of experimental workflows. The toxicological data for stevioside is often considered relevant for other steviol glycosides due to their shared metabolic fate, culminating in the common metabolite, steviol.[1][2]

## Acute Oral Toxicity

Acute oral toxicity studies are designed to assess the adverse effects that may occur shortly after the ingestion of a single dose of a substance.

## Quantitative Data

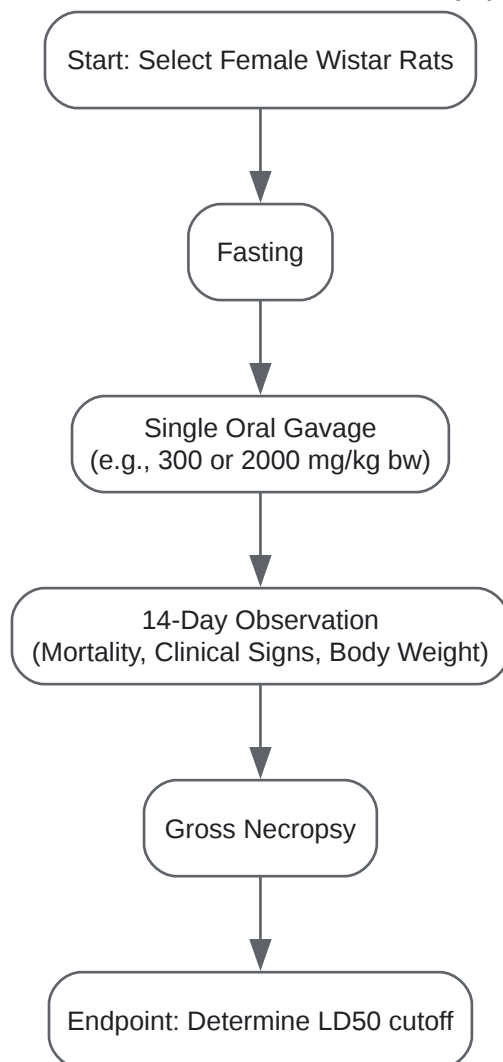
Species	Guideline	Dose (mg/kg bw)	Observation Period	Results	Reference
Rat	OECD 423	2000	14 days	No mortality or clinical signs of toxicity. No abnormal behavior or physiological changes in organs. LD50 > 2000 mg/kg bw.	[3][4]
Rat	-	300 and 2000	14 days	No mortality. Some transient clinical signs at 2000 mg/kg (impaired general state, piloerection, dyspnea, cowering position). No macroscopic pathological findings. LD50 > 2000 mg/kg bw.	[2]

## Experimental Protocol: Acute Oral Toxicity (Following OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure using a limited number of animals.

- **Test Animals:** Typically, female Wistar rats are used as they are generally considered to be slightly more sensitive.<sup>[2][5]</sup> Animals are fasted prior to dosing.
- **Dose Administration:** A single dose of the test substance is administered by oral gavage. For doses of 300 mg/kg, the substance may be prepared in a vehicle like corn oil.<sup>[2]</sup> For higher doses like 2000 mg/kg, the undiluted substance may be used if it is a liquid.<sup>[2]</sup>
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.<sup>[2][5]</sup> Key observation times are immediately after dosing and then periodically during the first 24 hours, and daily thereafter.
- **Pathology:** At the end of the observation period, all animals are subjected to a gross necropsy.

## Experimental Workflow: Acute Oral Toxicity (OECD 423)

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## Genotoxicity

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A battery of in vitro and in vivo tests have been conducted on stevioside and its metabolite, steviol.

## Quantitative Data

Assay Type	Test System	Concentration/Dose	Metabolic Activation (S9)	Result	Reference
In Vitro					
Ames Test	S. typhimurium TA98, TA100	Up to 25 mg/plate	With and Without	Negative	<a href="#">[6]</a>
Ames Test	S. typhimurium TA98	50 mg/plate	Without	Positive (Direct Mutagenicity)	<a href="#">[6]</a>
Ames Test	S. typhimurium TA97, TA98, TA100, TA102, TA104	Up to 5 mg/plate	With and Without	Negative	<a href="#">[7]</a>
Chromosomal Aberration	Human Lymphocytes	1, 5, and 10 mg/ml (24h incubation)	Not specified	Negative	<a href="#">[7]</a>
Chromosomal Aberration	Chinese Hamster Lung (CHL) cells	Dose-related positive response for steviol	Required	Positive (for steviol)	<a href="#">[7]</a> <a href="#">[8]</a>
Cytotoxicity	Human Colon Cancer (HCT 116) and Colon Fibroblast (CCD18Co)	Up to 200 µM	Not applicable	Non-cytotoxic	<a href="#">[9]</a>
In Vivo					
Comet Assay	Wistar Rats	400 mg/kg in drinking	Not applicable	Positive (DNA	<a href="#">[7]</a>

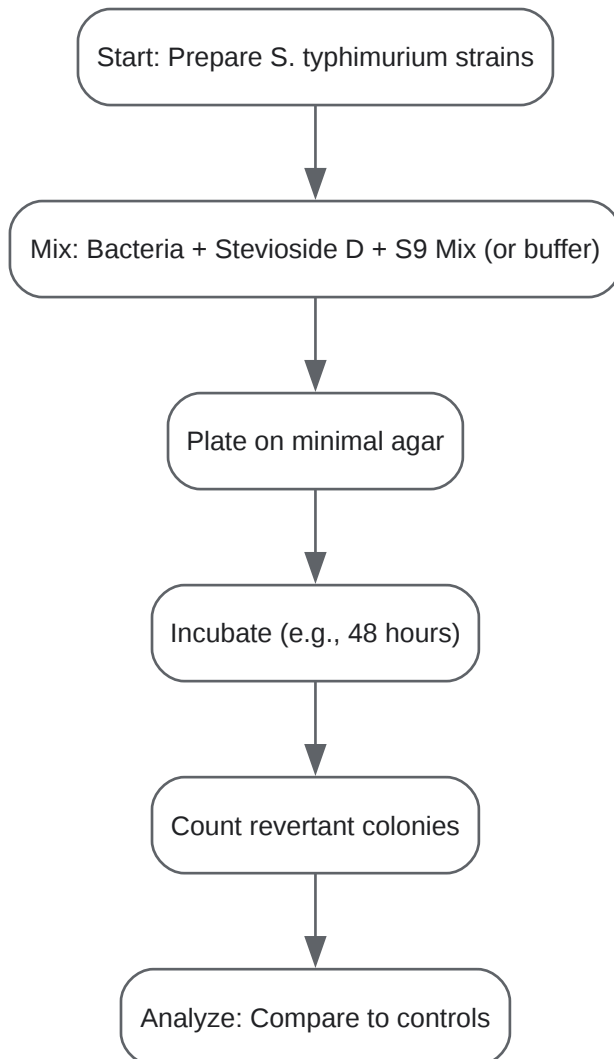
		water		breakage in blood, spleen, liver, and brain cells)	
Micronucleus Test	Mice	Not specified	Not applicable	Negative (for steviol)	<a href="#">[7]</a>

## Experimental Protocols

This assay tests for a substance's ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- **Tester Strains:** A variety of strains are used to detect different types of mutations, such as TA98 for frameshift mutations and TA100 for base-pair substitutions.[\[6\]](#)[\[10\]](#)
- **Procedure:** The test substance, at various concentrations, is combined with the bacterial tester strain in the presence or absence of a metabolic activation system (S9 fraction from rat liver).[\[7\]](#)[\[8\]](#) This mixture is then plated on a minimal agar medium.
- **Endpoint:** The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[\[10\]](#)

## Experimental Workflow: Ames Test



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*Experimental Workflow: Ames Test*

This test assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

- Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese hamster ovary (CHO) or lung (CHL) cells are commonly used.<sup>[11][12][13]</sup>
- Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period (e.g., 4 hours with S9, and 24 hours without S9).<sup>[11][14]</sup> A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

- **Endpoint:** Cells are harvested, fixed, and stained. Metaphase chromosomes are then examined microscopically for structural aberrations such as breaks and exchanges.<sup>[12][13]</sup> A statistically significant, dose-dependent increase in aberrant cells indicates clastogenic potential.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

- **Test Animals and Dosing:** Wistar rats are often used.<sup>[7]</sup> The test substance is administered, for example, in drinking water over a period of time.
- **Cell Isolation:** Single-cell suspensions are prepared from various organs (e.g., liver, blood, spleen, brain).<sup>[7][15]</sup>
- **Assay Procedure:**
  - Cells are embedded in a thin layer of agarose on a microscope slide.
  - The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.
  - The slides are placed in an electrophoresis chamber and subjected to an electric field under alkaline conditions, which unwinds the DNA.
  - DNA is stained with a fluorescent dye and visualized under a microscope.
- **Endpoint:** Damaged DNA (containing strand breaks) migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.<sup>[16][17]</sup>

## Chronic Toxicity and Carcinogenicity

Long-term studies are crucial for evaluating the potential for a substance to cause adverse effects, including cancer, after prolonged exposure.

## Quantitative Data



Species	Strain	Purity of Stevioside	Dose	Duration	Key Findings	Reference
Rat	Fischer 344	Not specified	5% in diet	36 weeks	No increased pre-neoplastic or neoplastic lesions in the urinary bladder.	[3]
Rat	Wistar	85%	600 mg/kg bw/day	24 months	No neoplastic or pre-neoplastic lesions.	[3]
Rat	Fischer 344	Not specified	2.5% and 5% in diet	104 weeks	No evidence of carcinogenicity. Slightly depressed body weight gain.	[18]

## Experimental Protocol: Chronic Toxicity/Carcinogenicity Study

- Test Animals: Fischer 344 rats are a common choice for carcinogenicity studies.[18][19] Groups of both male and female animals are used.
- Dietary Administration: The test substance is mixed into the standard diet at various concentrations.[18]

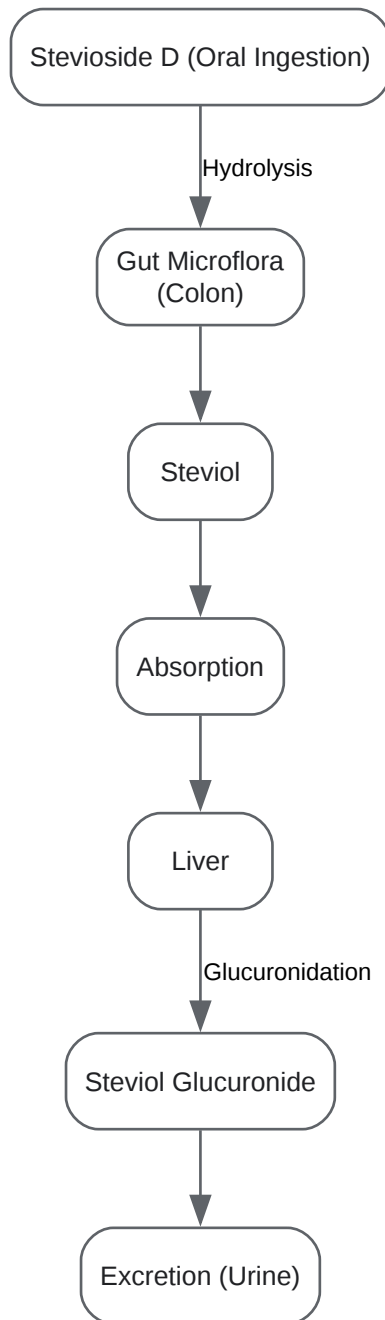
- Duration: The study typically runs for the majority of the animal's lifespan, for example, 104 weeks for rats.[\[18\]](#)
- Observations: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight and food consumption, and the development of palpable masses.
- Pathology: At the end of the study, all animals undergo a complete necropsy. A comprehensive set of organs and tissues are collected, weighed, and examined histopathologically for both neoplastic and non-neoplastic changes.

## Metabolism and Pharmacokinetics

Understanding the metabolic fate of stevioside is crucial for interpreting toxicological data.

In the human gastrointestinal tract, stevioside is not absorbed in the upper intestine.[\[20\]](#) It is hydrolyzed by the gut microflora in the colon to its aglycone, steviol. Steviol is then absorbed and subsequently metabolized in the liver to steviol glucuronide, which is then excreted, primarily in the urine.[\[17\]](#)[\[20\]](#)

## Metabolic Pathway of Stevioside D



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